molecular formula C15H16N4O2S B1453328 N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-94-6

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B1453328
CAS No.: 1291486-94-6
M. Wt: 316.4 g/mol
InChI Key: GOUKALHXZMEXON-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its molecular formula is C₁₅H₁₆N₄O₂S, with a molecular weight of 316.38 g/mol and a CAS registry number of 1291486-94-6 . The compound is synthesized via a multi-step procedure involving cyclization of a hydrazinylpyridine sulfonamide intermediate with methyl ortho-formate, followed by alkylation with appropriate benzyl chlorides . Key structural features include:

  • A 3-methyl group on the triazolo-pyridine ring.
  • A 3,5-dimethylphenyl substituent attached to the sulfonamide nitrogen.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUKALHXZMEXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Pyridine Sulfonyl Chloride Intermediate

  • Starting from a suitably substituted pyridine derivative (e.g., 2-chloropyridine-5-sulfonyl chloride), the sulfonyl chloride group is introduced at the 8-position of the pyridine ring.
  • This intermediate serves as a key electrophilic species for subsequent sulfonamide formation.

Step 2: Formation of N-(3,5-dimethylphenyl) Pyridinesulfonamide

  • The sulfonyl chloride intermediate is reacted with 3,5-dimethyl aniline (3,5-dimethylphenylamine) under controlled conditions to yield the corresponding N-(3,5-dimethylphenyl) pyridinesulfonamide.
  • This nucleophilic substitution reaction typically occurs in an aprotic solvent with a base to scavenge the released HCl.

Step 3: Hydrazine Hydrate Treatment and Cyclization

  • The chlorine substituent on the pyridine ring is replaced by hydrazine hydrate in isopropanol to form 2-hydrazinyl-N-(3,5-dimethylphenyl)pyridinesulfonamide.
  • This intermediate undergoes cyclization to form the fusedtriazolo[4,3-a]pyridine ring system.
  • Cyclization is often facilitated by heating and may involve dehydration steps to close the triazole ring.

Step 4: Methylation at the 3-Position of the Triazole Ring

  • The final methylation step introduces the methyl group at the 3-position of the triazole moiety.
  • This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Careful control of reaction conditions is necessary to prevent overalkylation or side reactions.

Reaction Conditions and Optimization

  • Solvents such as isopropanol, dichloromethane, or DMF are commonly used depending on the reaction step.
  • Bases like triethylamine or pyridine are employed to neutralize acids formed during sulfonamide formation.
  • Temperature control is critical, with some steps requiring reflux conditions while others proceed at room temperature.
  • Purification is typically performed via recrystallization or chromatographic methods to achieve high purity.

Summary Table of Preparation Steps

Step Reaction Description Key Reagents Conditions Outcome
1 Sulfonyl chloride formation on pyridine Pyridine derivative, chlorosulfonic acid Controlled temperature Pyridine sulfonyl chloride intermediate
2 Sulfonamide formation with 3,5-dimethyl aniline Sulfonyl chloride, 3,5-dimethyl aniline, base Aprotic solvent, room temp N-(3,5-dimethylphenyl) pyridinesulfonamide
3 Hydrazine substitution and cyclization Hydrazine hydrate, isopropanol Reflux 2-hydrazinyl intermediate and cyclized triazolopyridine
4 Methylation of triazole ring Methyl iodide or dimethyl sulfate, base Controlled temperature Final N-(3,5-dimethylphenyl)-3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide

Research Findings and Notes

  • The cyclization step to form the fused triazolo[4,3-a]pyridine ring is crucial and can be influenced by the choice of solvent and temperature.
  • Sulfonamide formation is highly selective, and the use of 3,5-dimethyl aniline imparts specific electronic and steric properties to the final compound.
  • Methylation at the 3-position of the triazole ring enhances the compound's biological activity and solubility profile.
  • Variations in substituents on the phenyl ring or modifications in the triazolopyridine core have been explored to optimize pharmacological properties, indicating the synthetic route's flexibility.

Comparative Structural Analogues

Compound Name Structural Variation Impact on Synthesis
N-(4-chlorophenyl)-3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide Halogen substitution on phenyl ring Similar synthetic steps; different aniline derivative
N-(2-methylphenyl)-5-methyl-triazolo[4,3-a]pyridine-7-sulfonamide Methyl group position shifted Requires adjustment in cyclization and methylation steps
N-(phenyl)-6-methyl-triazolo[4,3-a]pyridine-9-sulfonamide Different methylation site Modified methylation reaction conditions

These analogues demonstrate that the core synthetic methodology remains consistent, with modifications primarily in the choice of starting anilines and methylation sites.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class, including N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, exhibit significant antimalarial properties. A virtual library screening identified several compounds that showed promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. For instance:

Compound NameIC50 (μM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98

These findings suggest that the triazolo-pyridine scaffold can be a valuable starting point for developing new antimalarial drugs .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. Research indicates that derivatives of triazolo-pyridines can modulate neurotransmitter systems and exhibit antioxidant properties. This modulation is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

The mechanism involves the inhibition of NMDA receptors by metabolites of the kynurenine pathway. For example:

  • Kynurenic Acid (KYNA): Acts as an antagonist at NMDA receptors and has been shown to protect against excitotoxicity linked to excessive glutamate signaling.
  • Quinolinic Acid (QUIN): While KYNA provides neuroprotection, QUIN has neurotoxic effects.

This duality highlights the potential of targeting these pathways through compounds like this compound for therapeutic interventions .

Case Studies and Research Findings

  • Antimalarial Drug Discovery:
    A study conducted by researchers at the University of Antwerp focused on synthesizing a series of triazolopyridine sulfonamides to evaluate their efficacy against malaria. The findings revealed that certain derivatives displayed strong inhibitory activity against Plasmodium falciparum, indicating their potential as lead compounds for drug development .
  • Neuroprotection in Animal Models:
    In experimental models of neurodegeneration (e.g., Alzheimer's disease), compounds similar to this compound demonstrated significant reductions in neuronal damage by modulating excitotoxic pathways. These studies suggest that such compounds could be further explored for their protective roles in neurological disorders .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the inhibition of specific molecular targets such as kinases. These kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are compared below with analogs from the same chemical series and related sulfonamides.

Structural Analogues from the [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamide Series

Key compounds include:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Biological Relevance
This compound R₁ = 3,5-dimethylphenyl; R₂ = H 316.38 Not reported Antimalarial candidate
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) R₁ = 3,5-difluorophenyl; R₂ = H 310.28 184–186 Precursor for alkylated derivatives
N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) R₁ = 3,5-difluorophenyl; R₂ = 3-chlorobenzyl 435.6 160–162 Improved lipophilicity
N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) R₁ = 3,5-dimethylphenyl; R₂ = 4-methoxybenzyl 461.54 168–169 Enhanced electronic effects

Key Observations:

Substituent Effects on Physicochemical Properties Fluorinated derivatives (e.g., 6a) exhibit higher melting points (184–186°C) compared to alkylated derivatives (160–169°C), likely due to increased polarity and hydrogen-bonding capacity .

Biological Implications Lipophilicity: Chlorobenzyl (8a) and methoxybenzyl (8c) substituents increase molecular weight and lipophilicity, which may improve membrane permeability and antimalarial efficacy .

Comparison with Non-Triazolo-Pyridine Sulfonamides

lists sulfonamides like flumetsulam (a triazolopyrimidine) and oxadixyl (an oxazolidinyl acetamide). Unlike these agrochemicals, the target compound’s triazolo-pyridine core provides a distinct heterocyclic scaffold, which may offer unique selectivity in biological systems .

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized in moderate yields (~62%) via alkylation of the sulfonamide precursor, comparable to analogs like 8a and 8c .
  • SAR Insights : Bulky aromatic substituents (e.g., 3,5-dimethylphenyl) may balance solubility and target affinity, making the compound a promising lead for optimization.

Biological Activity

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • CAS Number : 1251586-81-8
  • Molecular Weight : 350.4 g/mol
  • Structure : The compound features a triazolo-pyridine core with a sulfonamide group that enhances its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Recent studies suggest that compounds in the triazolo[4,3-a]pyridine class exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell pathways. For instance, modifications in the triazole ring have shown enhanced affinity for viral targets, leading to increased efficacy against viruses such as HIV and influenza .
  • Antimalarial Activity : A series of derivatives including this compound were evaluated for their antimalarial activity against Plasmodium falciparum. In vitro studies reported IC₅₀ values as low as 2.24 μM for select derivatives, indicating potent antimalarial properties .
  • Anticancer Potential : The compound shows promise in cancer therapy by targeting specific enzymes involved in tumor growth and proliferation. Studies have demonstrated its ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell metabolism and survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC₅₀/EC₅₀ ValuesReferences
AntiviralVarious viral targetsVaries; effective at nanomolar concentrations
AntimalarialPlasmodium falciparum2.24 μM (best case)
AnticancerThymidylate synthase, HDACVaries; significant inhibition observed

Case Study: Antimalarial Screening

In a comprehensive study involving virtual screening and molecular docking methods, a library of compounds including this compound was synthesized and tested for antimalarial activity. The most promising candidates were identified based on their binding affinities to falcipain-2, a key enzyme in the malaria parasite's lifecycle. The results indicated that modifications to the sulfonamide group significantly enhanced antimalarial potency .

Q & A

Q. What is the typical synthetic route for N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

The compound is synthesized via a multi-step protocol:

Hydrazine Intermediate Formation : React 2-hydrazinylpyridine sulfonamide with methyl ortho-acetate to form the triazolopyridine core via cyclization .

Sulfonamide Coupling : Use General Procedure D (from ), where this compound is synthesized by reacting the core triazolopyridine sulfonamide with substituted benzyl chlorides (e.g., 2,5-dimethylbenzyl chloride) in the presence of a base. Yields range from 60–81% depending on substituents .

Optimization : Employ 3-picoline or 3,5-lutidine as bases to enhance reaction rates and yields during sulfonamide coupling, as demonstrated in related sulfonamide syntheses .

Q. How is the structural integrity of this compound verified?

Key analytical methods include:

  • 1H/13C-NMR : To confirm proton environments (e.g., 3-CH3 at δ 2.70 ppm, aromatic protons at δ 6.66–8.88 ppm) and carbon assignments .
  • Elemental Analysis : Validates purity (e.g., C 66.33%, H 6.03% for C24H26N4O2S) .
  • LC/MS : Determines molecular weight (e.g., [M+H]+ = 435.4 for C24H26N4O2S) .
  • FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1130–1165 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on N-(3,5-dimethylphenyl)-3-methyl-triazolopyridine sulfonamide is limited, structurally related [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit antimalarial activity (IC50 = 0.12–1.8 µM against Plasmodium falciparum). Activity correlates with electron-withdrawing substituents on the aryl ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in sulfonamide coupling?

  • Base Selection : Replace traditional bases with 3-picoline or 3,5-lutidine to improve reactivity. For example, using 4–6 molar equivalents of 3-picoline increases yields by 15–20% in analogous reactions .
  • Catalysis : Add catalytic N-arylsulfilimine (1–10 mol%) to accelerate coupling of less reactive sulfonyl chlorides .
  • Solvent Choice : Ethanol or dichloromethane (DCM) minimizes side reactions, as shown in green synthesis protocols using NaOCl .

Q. How do substituents on the aryl ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimalarial potency (e.g., IC50 = 0.12 µM for 4-chlorophenyl derivatives) by increasing electron deficiency at the sulfonamide moiety .
  • Electron-Donating Groups (e.g., CH3, OCH3): Reduce activity but improve solubility. For example, 3,5-dimethylphenyl derivatives show moderate activity (IC50 ~1.8 µM) but better pharmacokinetic profiles .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., parasite strain, incubation time). uses Plasmodium falciparum 3D7 strain with 72-h incubation .
  • Purity Verification : Cross-validate results with elemental analysis (e.g., C 66.15% vs. theoretical 66.33%) and LC/MS to exclude impurities .

Q. What green chemistry approaches are applicable to its synthesis?

  • Oxidant Replacement : Use NaOCl instead of toxic Cr(VI) or DDQ for oxidative cyclization. Ethanol as a solvent reduces environmental impact .
  • Room-Temperature Reactions : Conduct cyclization at 25°C for 3 h to save energy, achieving 73% yields in related triazolopyridines .

Q. Are computational models available to predict its binding mechanisms?

  • Molecular Docking : In silico studies on analogous compounds suggest binding to Plasmodium dihydroorotate dehydrogenase (DHODH), with sulfonamide oxygen forming hydrogen bonds to Arg265 .
  • QSAR Models : Hammett constants (σ) of aryl substituents correlate with antimalarial activity (R² = 0.89), enabling predictive design .

Q. What challenges arise in assessing compound purity, and how are they addressed?

  • Byproduct Formation : Monitor reactions with TLC (silica gel, DCM mobile phase) to detect intermediates .
  • Residual Solvents : Use HRMS to identify impurities (e.g., m/z deviations >5 ppm indicate contaminants) .

Q. How stable is this compound under varying storage conditions?

  • Short-Term Stability : Stable at 25°C for 72 h in DMSO (per bioassay protocols in ) .
  • Long-Term Storage : Store at −20°C under inert atmosphere; no degradation observed via NMR over 6 months in related sulfonamides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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